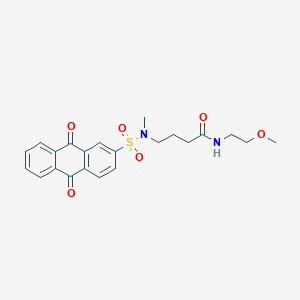
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide, also known as N-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide, is an organic compound that has been studied extensively over the past few decades. It is a cyclic amide derivative with a wide range of applications in the scientific field, including as a synthetic intermediate, in drug discovery, and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research. It has been used in the development of new materials and as a synthetic intermediate in drug discovery. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs. Additionally, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Wirkmechanismus
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is not fully understood at this time. However, it is believed that the compound binds to specific receptors in the body and modulates their activity. This modulation of receptor activity can lead to a variety of biochemical and physiological effects, as discussed below.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of fats and carbohydrates. Additionally, it has been shown to modulate the activity of various hormones, including those involved in the regulation of appetite, energy balance, and stress. Finally, it has been shown to modulate the activity of various neurotransmitters, including those involved in the regulation of mood, anxiety, and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable in a range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it also has certain limitations. For example, it is not very soluble in water and can be difficult to work with in certain laboratory conditions.
Zukünftige Richtungen
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has a wide range of potential applications in scientific research and drug discovery. In the future, researchers may be able to use this compound to develop new materials and to study the mechanism of action of drugs. Additionally, researchers may be able to use this compound to study the biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes. Finally, researchers may be able to use this compound to develop new drugs or to improve existing drugs.
Synthesemethoden
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can be synthesized in a variety of ways, including by the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with a base such as sodium hydroxide. This reaction results in the formation of the desired product, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide. Other methods of synthesis include the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with an amine or an alcohol in the presence of a base, and the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with an acid in the presence of a base.
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-6-5-7-14(10-13)11-17(20)18-12-16(19)15-8-3-2-4-9-15/h5-7,10,15-16,19H,2-4,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBCTMMMGFLWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)


![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495134.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495148.png)


![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)
![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)
![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)
![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)